

BMS-986251: A Technical Overview of its High Selectivity for ROR γ t

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Compound of Interest

Compound Name: BMS-986251

Cat. No.: B10860199

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This technical guide provides an in-depth analysis of the selectivity profile of **BMS-986251**, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (ROR γ t). A comprehensive summary of its activity against other ROR isoforms is presented, alongside detailed methodologies for the key experiments used to determine this selectivity.

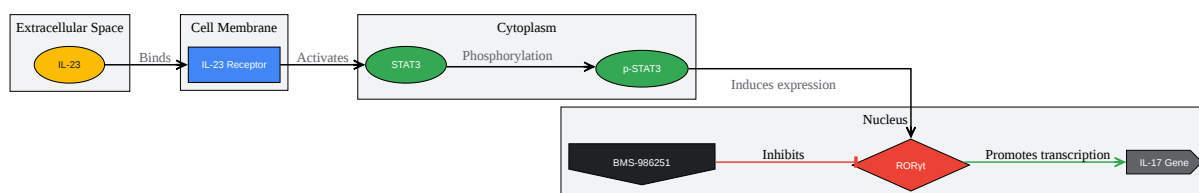
Core Data Summary: Selectivity of BMS-986251

BMS-986251 demonstrates exceptional selectivity for ROR γ t over other ROR family members, namely ROR α and ROR β . This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The quantitative data supporting this selectivity is summarized in the table below.

Target Isoform	Assay Type	Metric	Value (nM)	Selectivity Fold (vs. RORyt)
RORyt	RORyt GAL4 Reporter Assay	EC50	12 nM[1][2][3]	-
RORα	RORα GAL4 Reporter Assay	EC50	>10,000 nM[2][4]	>833-fold
RORβ	RORβ GAL4 Reporter Assay	EC50	>10,000 nM	>833-fold
RORα	Not Specified	IC50	>5,000 nM	>416-fold
RORβ	Not Specified	IC50	>5,000 nM	>416-fold

RORyt Signaling Pathway and BMS-986251 Mechanism of Action

RORyt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17. **BMS-986251** acts as an inverse agonist, binding to RORyt and reducing its transcriptional activity, thereby inhibiting the production of IL-17.



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RORyt signaling pathway and the inhibitory action of **BMS-986251**.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the selectivity of **BMS-986251**.

RORyt, ROR α , and ROR β GAL4 Reporter Gene Assays

This cell-based assay is designed to measure the transcriptional activity of the ROR isoforms in the presence of a test compound.

Principle: A fusion protein is constructed containing the ligand-binding domain (LBD) of the ROR isoform of interest (RORyt, ROR α , or ROR β) and the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, when expressed in a suitable host cell line (e.g., Jurkat or HEK293T), can bind to a GAL4 upstream activation sequence (UAS). The UAS drives the expression of a reporter gene, typically firefly luciferase. An inverse agonist like **BMS-986251** will bind to the ROR LBD and inhibit this transcriptional activity, leading to a dose-dependent decrease in the luciferase signal.

Materials:

- Cell Line: Jurkat or HEK293T cells.
- Plasmids:
 - Expression plasmid for GAL4-ROR LBD fusion protein (separate plasmids for RORyt, ROR α , and ROR β LBDs).
 - Reporter plasmid containing a GAL4 UAS upstream of a luciferase gene.
 - Control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Reagents:

- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Transfection reagent (e.g., Lipofectamine).
- **BMS-986251** stock solution (in DMSO).
- Dual-luciferase reporter assay system.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate overnight.
- Transfection: Co-transfect the cells with the GAL4-ROR LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
- Compound Treatment: After incubation to allow for plasmid expression, treat the cells with serial dilutions of **BMS-986251** or vehicle control (DMSO).
- Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).
- Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
- Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of **BMS-986251** and fit the data to a four-parameter logistic equation to determine the EC50 value.

Human Whole Blood Assay for IL-17 Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 from stimulated T cells in a physiologically relevant matrix.

Principle: Whole blood from healthy human donors is stimulated with agents that induce the differentiation of Th17 cells and the subsequent production of IL-17. The effect of a test compound on this cytokine production is then quantified.

Materials:

- Freshly drawn human whole blood (using an anticoagulant such as heparin).
- Stimulants: A cocktail of antibodies and cytokines to stimulate T cells, such as anti-CD3 and anti-CD28 antibodies, along with IL-23.
- **BMS-986251** stock solution (in DMSO).
- RPMI-1640 medium.
- 96-well plates.
- CO2 incubator.
- Centrifuge.
- Human IL-17 ELISA kit.

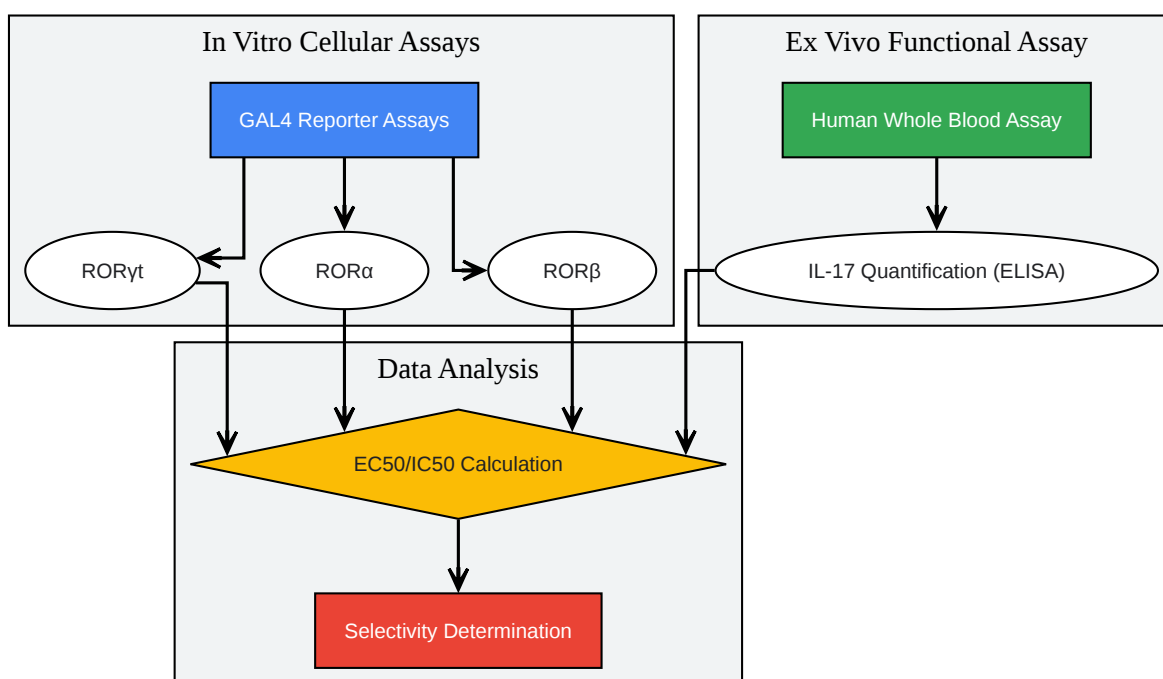
Procedure:

- Blood Dilution: Dilute the whole blood with RPMI-1640 medium.
- Compound Addition: Add serial dilutions of **BMS-986251** or vehicle control to the diluted blood in a 96-well plate.
- Stimulation: Add the stimulation cocktail to the wells.
- Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO2 incubator.

- Plasma Collection: Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
- IL-17 Quantification: Measure the concentration of IL-17 in the plasma samples using a human IL-17 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-17 concentration against the concentration of **BMS-986251** and determine the EC50 value.

Experimental Workflow for Selectivity Assessment

The following diagram illustrates the general workflow for assessing the selectivity of **BMS-986251**.



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Workflow for assessing the selectivity of **BMS-986251**.

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